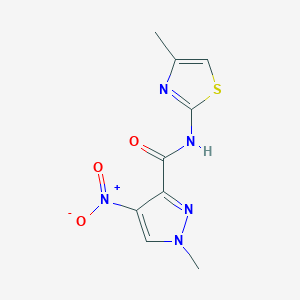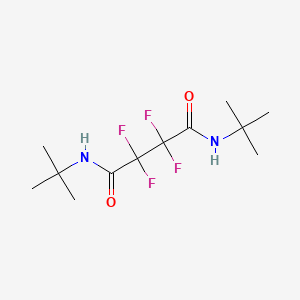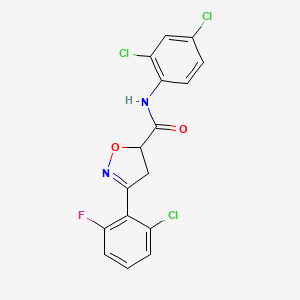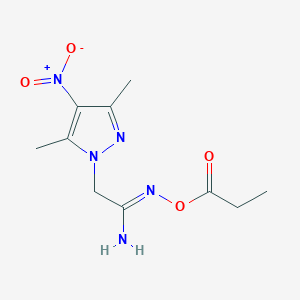
1-methyl-N-(4-methyl-1,3-thiazol-2-yl)-4-nitro-1H-pyrazole-3-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-methyl-N-(4-methyl-1,3-thiazol-2-yl)-4-nitro-1H-pyrazole-3-carboxamide is a synthetic organic compound that has garnered interest due to its unique chemical structure and potential applications in various fields, including medicinal chemistry and materials science. The compound features a pyrazole ring substituted with a nitro group and a carboxamide group, as well as a thiazole ring, which contributes to its diverse reactivity and potential biological activity.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-methyl-N-(4-methyl-1,3-thiazol-2-yl)-4-nitro-1H-pyrazole-3-carboxamide typically involves multi-step organic synthesis. One common route includes:
Formation of the Pyrazole Ring: The pyrazole ring can be synthesized through the reaction of hydrazine with a 1,3-diketone under acidic or basic conditions.
Thiazole Ring Formation: The thiazole ring can be synthesized by reacting a suitable thioamide with an α-haloketone.
Coupling Reaction: The final step involves coupling the thiazole ring with the nitrated pyrazole ring through an amide bond formation, typically using coupling reagents like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) in the presence of a base like triethylamine.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic route to ensure high yield and purity. This could include the use of continuous flow reactors for better control over reaction conditions and scaling up the process to accommodate large-scale production.
Chemical Reactions Analysis
Types of Reactions
1-methyl-N-(4-methyl-1,3-thiazol-2-yl)-4-nitro-1H-pyrazole-3-carboxamide can undergo various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a catalyst (e.g., palladium on carbon).
Substitution: The nitro group can be substituted with other functional groups through nucleophilic aromatic substitution reactions.
Hydrolysis: The amide bond can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acid and amine.
Common Reagents and Conditions
Reducing Agents: Hydrogen gas with palladium on carbon, sodium borohydride.
Nucleophiles: Amines, thiols, and other nucleophiles for substitution reactions.
Hydrolysis Conditions: Acidic (HCl) or basic (NaOH) aqueous solutions.
Major Products
Reduction: 1-methyl-N-(4-methyl-1,3-thiazol-2-yl)-4-amino-1H-pyrazole-3-carboxamide.
Substitution: Various substituted derivatives depending on the nucleophile used.
Hydrolysis: 1-methyl-4-nitro-1H-pyrazole-3-carboxylic acid and 4-methyl-1,3-thiazol-2-amine.
Scientific Research Applications
Chemistry
In chemistry, this compound is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactions and the development of novel materials.
Biology
In biological research, derivatives of this compound are investigated for their potential as enzyme inhibitors or receptor modulators. The presence of the nitro and thiazole groups suggests possible interactions with biological targets.
Medicine
In medicinal chemistry, this compound and its derivatives are studied for their potential therapeutic effects. The nitro group can be reduced to an amino group, which is a common pharmacophore in many drugs. Additionally, the thiazole ring is known for its bioactivity, making this compound a candidate for drug development.
Industry
In the industrial sector, this compound can be used in the development of new materials with specific properties, such as polymers or coatings. Its unique structure allows for the modification of physical and chemical properties to suit various applications.
Mechanism of Action
The mechanism of action of 1-methyl-N-(4-methyl-1,3-thiazol-2-yl)-4-nitro-1H-pyrazole-3-carboxamide depends on its specific application. In biological systems, it may act by binding to specific enzymes or receptors, thereby modulating their activity. The nitro group can undergo bioreduction to form reactive intermediates that interact with cellular components, while the thiazole ring can engage in π-π stacking interactions with aromatic amino acids in proteins.
Comparison with Similar Compounds
Similar Compounds
1-methyl-N-(4-methyl-1,3-thiazol-2-yl)-4-amino-1H-pyrazole-3-carboxamide: Similar structure but with an amino group instead of a nitro group.
1-methyl-N-(4-methyl-1,3-thiazol-2-yl)-4-chloro-1H-pyrazole-3-carboxamide: Similar structure but with a chloro group instead of a nitro group.
1-methyl-N-(4-methyl-1,3-thiazol-2-yl)-4-hydroxy-1H-pyrazole-3-carboxamide: Similar structure but with a hydroxy group instead of a nitro group.
Uniqueness
The presence of both the nitro group and the thiazole ring in 1-methyl-N-(4-methyl-1,3-thiazol-2-yl)-4-nitro-1H-pyrazole-3-carboxamide makes it unique compared to its analogs. The nitro group provides a site for reduction and substitution reactions, while the thiazole ring contributes to its potential biological activity. This combination of functional groups allows for a wide range of chemical modifications and applications.
Properties
Molecular Formula |
C9H9N5O3S |
|---|---|
Molecular Weight |
267.27 g/mol |
IUPAC Name |
1-methyl-N-(4-methyl-1,3-thiazol-2-yl)-4-nitropyrazole-3-carboxamide |
InChI |
InChI=1S/C9H9N5O3S/c1-5-4-18-9(10-5)11-8(15)7-6(14(16)17)3-13(2)12-7/h3-4H,1-2H3,(H,10,11,15) |
InChI Key |
VBTVZMYZHRYVOH-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CSC(=N1)NC(=O)C2=NN(C=C2[N+](=O)[O-])C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![N-cyclopentyl-1-[(2,3,5,6-tetrafluorophenoxy)methyl]-1H-pyrazole-3-carboxamide](/img/structure/B10952358.png)
![N-(3-acetylphenyl)-5-[(2,3-dihydro-1H-inden-5-yloxy)methyl]furan-2-carboxamide](/img/structure/B10952363.png)
![5-[4-(difluoromethoxy)-3-ethoxyphenyl]-4-(2-methylphenyl)-4H-1,2,4-triazole-3-thiol](/img/structure/B10952368.png)
![3-[3-(1-Ethyl-1H-pyrazol-4-yl)prop-2-enoyl]-2H-chromen-2-one](/img/structure/B10952372.png)
![N-(2,5-difluorophenyl)-7-(1,5-dimethyl-1H-pyrazol-4-yl)pyrazolo[1,5-a]pyrimidine-2-carboxamide](/img/structure/B10952373.png)



![13-(difluoromethyl)-11-methyl-4-[(5-phenyltetrazol-2-yl)methyl]-16-thia-3,5,6,8,14-pentazatetracyclo[7.7.0.02,6.010,15]hexadeca-1(9),2,4,7,10(15),11,13-heptaene](/img/structure/B10952400.png)
![N-[2-(5-chloro-1H-indol-3-yl)ethyl]-3-methylbenzamide](/img/structure/B10952401.png)
![3-chloro-N-(1-phenylpropyl)pyrazolo[1,5-a]pyrimidine-2-carboxamide](/img/structure/B10952403.png)

![(2E)-3-[4-(difluoromethoxy)phenyl]-1-(2-hydroxyphenyl)prop-2-en-1-one](/img/structure/B10952420.png)
![5-[(2,3-dihydro-1H-inden-5-yloxy)methyl]-N-(3,5-dimethoxybenzyl)furan-2-carboxamide](/img/structure/B10952435.png)
